ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Lipophilicity Metabolic stability Ester hydrolysis

Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate (CAS 946361-35-9, MW 410.8 g/mol) is a fully synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. Its architecture combines a 4-chlorobenzyl-substituted dihydropyridinone core with an ethyl 4-aminobenzoate (benzocaine-derived) amide tail.

Molecular Formula C22H19ClN2O4
Molecular Weight 410.8 g/mol
CAS No. 946361-35-9
Cat. No. B6547216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
CAS946361-35-9
Molecular FormulaC22H19ClN2O4
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C22H19ClN2O4/c1-2-29-22(28)16-5-10-19(11-6-16)24-21(27)17-7-12-20(26)25(14-17)13-15-3-8-18(23)9-4-15/h3-12,14H,2,13H2,1H3,(H,24,27)
InChIKeyIRWHXMNWEWACRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate (CAS 946361-35-9): Procurement-Relevant Structural and Pharmacological Baseline


Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate (CAS 946361-35-9, MW 410.8 g/mol) is a fully synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. Its architecture combines a 4-chlorobenzyl-substituted dihydropyridinone core with an ethyl 4-aminobenzoate (benzocaine-derived) amide tail . This hybrid scaffold positions it at the intersection of two pharmacologically significant chemotypes: the 6-oxo-1,6-dihydropyridine kinase-inhibitor framework, which has demonstrated potent CDK5 inhibition (IC50 values as low as 5.3 nM for optimized analogs) [1], and the benzocaine ester moiety, which has been exploited in analgesic hybrid molecules [2]. The compound is currently available from commercial screening libraries for research use, with no published clinical or in vivo data identified as of the present search date.

Why Generic Substitution Fails for Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate: Structural Specificity and Procurement Risk


In-class substitution without explicit comparative data introduces substantial procurement risk for this chemotype. The 4-chlorobenzyl N-substituent, the ethyl benzoate ester, and the 6-oxo (rather than 2-oxo) regiochemistry collectively define the compound's conformational, electronic, and putative target-engagement profile. Even conservative modifications — shifting the chlorine from para to meta position, replacing the ethyl ester with methyl, or relocating the amide linkage — have been shown in structurally analogous dihydropyridine series to alter kinase inhibition potency by orders of magnitude and to affect metabolic stability via differential ester hydrolysis rates [1]. Within the CDK5 inhibitor series, minor substituent changes on the N1-benzyl group produced IC50 shifts from 5.3 nM to >1000 nM [2]. The benzocaine-derived ester tail further distinguishes this compound from simpler N-phenyl or N-benzyl analogs lacking the 4-carboxyethylphenyl group, introducing a second hydrolytically labile site and a hydrogen-bond-capable acceptor/donor motif absent in truncated comparators . Procurement of an incorrect positional isomer (e.g., CAS 946309-63-3, the methyl ester) or regioisomer cannot be assumed functionally equivalent without target-specific head-to-head data.

Quantitative Differentiation Evidence: Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate vs. Structural Analogs


Ester Group Differentiation: Ethyl Ester (Target) vs. Methyl Ester (CAS 946309-63-3) — Lipophilicity and Metabolic Stability Inference

The target compound bears an ethyl benzoate ester, whereas the closest commercially available analog (CAS 946309-63-3) carries a methyl ester at the identical position. Based on established Hansch π constants, the ethyl group contributes an additional +0.5 logP units of lipophilicity relative to methyl (πCH2 = 0.5), yielding a predicted LogP of approximately 3.8 for the ethyl ester vs. ~3.3 for the methyl analog [1]. Elevated lipophilicity is known to enhance passive membrane permeability but may also increase CYP-mediated oxidative metabolism. In esterase-proficient biological systems, the ethyl ester is expected to exhibit slower hydrolytic cleavage than the methyl ester due to steric shielding of the carbonyl carbon, as demonstrated in comparative stability studies of alkyl benzoate esters in human plasma [2]. This distinction directly impacts compound longevity in cell-based assays and influences procurement decisions when designing SAR-by-catalog campaigns.

Lipophilicity Metabolic stability Ester hydrolysis

Positional Isomer Differentiation: 4-Chlorobenzyl (Target, para-Cl) vs. 3-Chlorophenylmethyl (meta-Cl) Analog — Predicted Target Binding Impact

The chlorine substitution pattern on the N-benzyl ring fundamentally alters the molecular electrostatic potential and overall shape of the ligand. The para-chlorobenzyl group of the target compound presents a linear, rod-like hydrophobic extension, whereas the meta-chlorophenyl analog (ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate) introduces a bent geometry with the chlorine atom oriented approximately 60° out of the plane defined by the para isomer's Cl–phenyl axis . In the CDK5 inhibitor series reported by Kaller et al., repositioning a halogen substituent from para to meta on the N1-benzyl group resulted in a >10-fold loss of CDK5/p25 inhibitory potency in the most sensitive analogs, attributed to suboptimal occupancy of a narrow hydrophobic pocket in the kinase active site [1]. While direct IC50 data for this specific compound pair are not publicly available, the class-level SAR precedent establishes that para-substitution is strongly preferred for kinase target engagement.

Positional isomerism Target engagement Shape complementarity

Amide Tail Differentiation: 4-(Ethoxycarbonyl)phenyl (Target) vs. Unsubstituted Phenyl (CAS 946309-47-3) — Hydrogen-Bond Capacity and Solubility Profile

The target compound incorporates an ethyl 4-aminobenzoate tail (para-substituted benzocaine fragment), whereas the truncated analog 1-[(4-chlorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 946309-47-3, MW 338.79) terminates at an unsubstituted phenyl ring. The target compound's ester carbonyl serves as an additional hydrogen-bond acceptor (total HBA count: 5 vs. 3 for the N-phenyl analog) and increases the topological polar surface area (tPSA) by approximately 26 Ų (estimated tPSA ≈ 85 Ų vs. ~59 Ų) [1]. This difference places the target compound closer to the favorable oral drug-like tPSA range (<140 Ų) while maintaining reduced passive permeability relative to the more lipophilic N-phenyl analog. The benzocaine moiety has independently demonstrated analgesic activity in hybrid dihydropyridine molecules, where the ethyl ester substituent was essential for in vivo efficacy in rodent pain models [2]. The extra ester group also provides a spectroscopic handle (characteristic carbonyl stretch at ~1710 cm⁻¹ in IR; distinct ¹³C NMR resonance at ~166 ppm) for analytical confirmation of compound identity during quality control [3].

Hydrogen bonding Solubility Crystal engineering

Scaffold Regiochemistry: 6-Oxo-1,6-dihydropyridine (Target) vs. 2-Oxo-1,2-dihydropyridine Isomers — Kinase Inhibition Relevance

The target compound features the 6-oxo-1,6-dihydropyridine (2-pyridone) regiochemistry, whereas commercial libraries also contain 2-oxo-1,2-dihydropyridine (4-pyridone) isomers bearing otherwise identical substituents. This regiochemical distinction profoundly impacts biological activity: the 6-oxo series was specifically optimized for CDK5 inhibition, with the carbonyl at position 6 forming a critical hydrogen-bond interaction with the kinase hinge region (Leu83 backbone NH) [1]. The 2-oxo isomers, in contrast, project the carbonyl into a different region of the ATP-binding pocket and have been reported to exhibit >100-fold weaker CDK5 inhibition in the Kaller et al. scaffold [2]. Additionally, 6-oxo-1,6-dihydropyridine derivatives have been claimed as MEK inhibitors in patent literature (US Patent 8211920), whereas the 2-oxo series is more commonly associated with HIV integrase inhibition — indicating divergent target selectivity profiles that preclude functional interchangeability [3].

Regiochemistry Kinase inhibition CDK5

Best Research and Industrial Application Scenarios for Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate


Kinase Inhibitor Screening — CDK5 and MEK Target Families

Based on the 6-oxo-1,6-dihydropyridine scaffold's established activity against CDK5 (IC50 values as low as 5.3 nM for optimized analogs) [1] and MEK (US Patent 8211920) [2], the target compound is most appropriately deployed in kinase inhibition panels targeting these two families. The para-chlorobenzyl substituent is predicted to occupy a narrow hydrophobic pocket proximal to the ATP-binding site, while the ethyl benzoate tail projects toward solvent, offering a potential vector for further derivatization. For CDK5-focused campaigns, the compound should be benchmarked against known inhibitors such as roscovitine (CDK5 IC50 ≈ 160 nM) to contextualize potency.

Structure-Activity Relationship (SAR) Exploration of N1-Benzyl Substituted Dihydropyridinones

The compound serves as a key intermediate-lipophilicity analog within a systematic SAR matrix. Its ethyl ester differentiates it from the methyl ester congener (CAS 946309-63-3), enabling exploration of ester steric and electronic effects on target binding and metabolic stability. The para-chlorobenzyl group provides a reference point for halogen-walking studies (ortho, meta, para Cl; Br; CF3 replacements). Procurement of this specific compound ensures that the SAR dataset includes the optimal lipophilicity range (predicted LogP ≈ 3.8) bridging polar and hydrophobic analogs [3].

Analgesic Hybrid Molecule Design — Benzocaine-Dihydropyridine Conjugates

The compound's benzocaine-derived tail has precedent in analgesic hybrid molecules, where ethyl 4-aminobenzoate-containing dihydropyridines exhibited in vivo efficacy superior to metamizole sodium in rodent orofacial pain and writhing models [4]. The target compound can serve as a starting point for the design of dual-mechanism analgesics combining kinase inhibition (via the dihydropyridinone core) with local anesthetic/COX-modulatory activity (via the benzocaine fragment). This dual-pharmacophore strategy is not accessible with the N-phenyl or N-benzyl truncated analogs.

Chemical Probe Development for TRP Channel Modulation

Although direct TRPV4 activity data for this specific compound are not available, structurally related 6-oxo-1,6-dihydropyridine amides have been disclosed as TRPV4 antagonists in the patent literature (e.g., aromatic heterocyclic derivatives with TRPV4-inhibiting activity, US9340500B2) [5]. The 4-chlorobenzyl substituent and amide linkage are recurring motifs in TRPV4 ligand chemotypes. The target compound is suitable for inclusion in TRPV4-focused screening cascades, particularly for ocular disease indications (glaucoma, retinal blood flow disorders) where TRPV4 antagonism is therapeutically relevant.

Quote Request

Request a Quote for ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.